![molecular formula C22H19NO3 B14391806 4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide CAS No. 87503-52-4](/img/structure/B14391806.png)
4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide
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Overview
Description
4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide is a complex organic compound with the molecular formula C28H24N2O3. This compound is characterized by its unique structure, which includes a benzamide core substituted with methyl and phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-phenylbenzamide in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- 4-Methylbenzoyl chloride
- N-(4-Methylbenzoyl)-4-benzylpiperidine
Uniqueness
4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
87503-52-4 |
---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(N-(4-methylbenzoyl)anilino) 4-methylbenzoate |
InChI |
InChI=1S/C22H19NO3/c1-16-8-12-18(13-9-16)21(24)23(20-6-4-3-5-7-20)26-22(25)19-14-10-17(2)11-15-19/h3-15H,1-2H3 |
InChI Key |
BSNUJPSXORSOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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